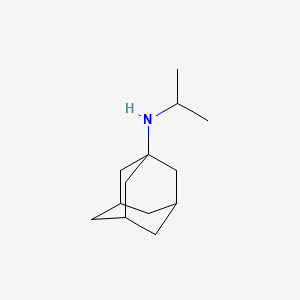![molecular formula C12H16ClNO2 B12819056 [3-Ethoxy-4-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride](/img/structure/B12819056.png)
[3-Ethoxy-4-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-Ethoxy-4-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride is a chemical compound with the molecular formula C12H16ClNO2 and a molecular weight of 241.71 g/mol . This compound is known for its unique structure, which includes an ethoxy group, a prop-2-yn-1-yloxy group, and a methanamine group attached to a phenyl ring. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-Ethoxy-4-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Ethoxy Group: The starting material, 3-hydroxy-4-(prop-2-yn-1-yloxy)benzaldehyde, is reacted with ethyl iodide in the presence of a base such as potassium carbonate to form the ethoxy group.
Reduction of the Aldehyde Group: The aldehyde group is then reduced to a primary alcohol using a reducing agent like sodium borohydride.
Formation of the Methanamine Group: The primary alcohol is converted to a methanamine group through a series of reactions involving the formation of an intermediate tosylate, followed by nucleophilic substitution with ammonia.
Hydrochloride Salt Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[3-Ethoxy-4-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the ethoxy or prop-2-yn-1-yloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and sodium methoxide (NaOMe) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce primary alcohols.
Aplicaciones Científicas De Investigación
[3-Ethoxy-4-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [3-Ethoxy-4-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
[3-Ethoxy-4-(prop-2-yn-1-yloxy)phenyl]methanamine: The free base form of the compound.
[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride: A similar compound with a methoxy group instead of an ethoxy group.
[3-Ethoxy-4-(prop-2-yn-1-yloxy)phenyl]ethanamine hydrochloride: A compound with an ethanamine group instead of a methanamine group.
Uniqueness
The uniqueness of [3-Ethoxy-4-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H16ClNO2 |
|---|---|
Peso molecular |
241.71 g/mol |
Nombre IUPAC |
(3-ethoxy-4-prop-2-ynoxyphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c1-3-7-15-11-6-5-10(9-13)8-12(11)14-4-2;/h1,5-6,8H,4,7,9,13H2,2H3;1H |
Clave InChI |
XJBALLXCAXTVPC-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=C1)CN)OCC#C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


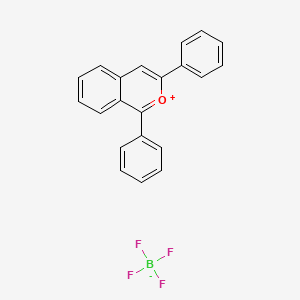
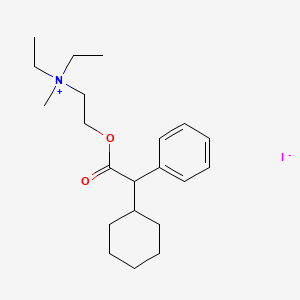
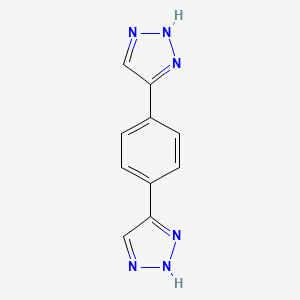
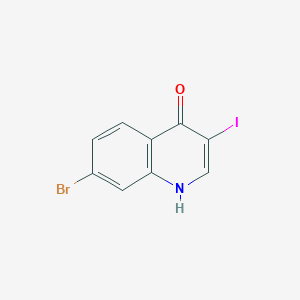

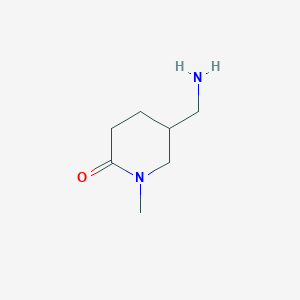
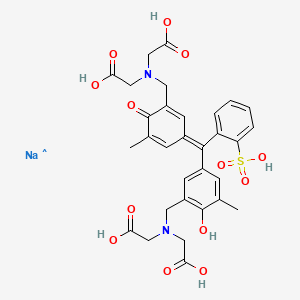

![2-Methoxy-2,3-dihydro-1H-benzo[d]imidazole](/img/structure/B12819026.png)


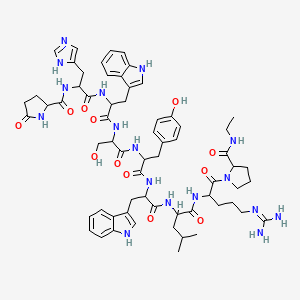
![5-Methoxy-2-azaspiro[3.3]heptane](/img/structure/B12819049.png)
